molecular formula C10H20N2O B15257957 N-(4-methylpiperidin-3-yl)butanamide

N-(4-methylpiperidin-3-yl)butanamide

Cat. No.: B15257957
M. Wt: 184.28 g/mol
InChI Key: DOGBJVJTBZQKBS-UHFFFAOYSA-N
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Description

N-(4-methylpiperidin-3-yl)butanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidin-3-yl)butanamide typically involves the reaction of 4-methylpiperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylpiperidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpiperidin-3-yl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)butanamide

InChI

InChI=1S/C10H20N2O/c1-3-4-10(13)12-9-7-11-6-5-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

DOGBJVJTBZQKBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CNCCC1C

Origin of Product

United States

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